Cas no 946383-60-4 (2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, 2-bromo-N-[1,2,3,4-tetrahydro-1-(propylsulfonyl)-6-quinolinyl]-
- 2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
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- インチ: 1S/C19H21BrN2O3S/c1-2-12-26(24,25)22-11-5-6-14-13-15(9-10-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
- InChIKey: BPUIIKHUUIBKDB-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2S(CCC)(=O)=O)(=O)C1=CC=CC=C1Br
2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2042-0452-25mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2042-0452-50mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2042-0452-4mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2042-0452-10mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2042-0452-15mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2042-0452-1mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2042-0452-30mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2042-0452-40mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2042-0452-3mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2042-0452-20mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 946383-60-4 and Product Name: 2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
The compound in question, identified by the CAS number 946383-60-4, is a highly specialized molecule with the product name 2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide. This compound belongs to a class of organic molecules that have garnered significant attention in the field of pharmaceutical research due to their unique structural and functional properties. The presence of multiple functional groups, including a bromine substituent and a propane-1-sulfonyl moiety, makes this molecule a versatile candidate for further chemical modifications and biological evaluations.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The core structure of this compound, which features a tetrahydroquinoline ring system, is known for its potential in modulating various biological pathways. Specifically, tetrahydroquinoline derivatives have been extensively studied for their activity against a range of therapeutic targets, including enzymes and receptors involved in cancer progression and inflammation. The benzamide group appended to the tetrahydroquinoline scaffold further enhances the molecule's potential by introducing additional binding interactions with biological targets.
The bromo substituent at the 2-position of the benzamide ring is particularly noteworthy, as it serves as a handle for further chemical manipulation through cross-coupling reactions. This allows for the introduction of diverse functional groups at this position, enabling the synthesis of novel derivatives with tailored biological activities. Such modifications are crucial in optimizing drug-like properties, such as solubility, bioavailability, and metabolic stability.
The propane-1-sulfonyl group attached to the nitrogen atom of the tetrahydroquinoline ring adds another layer of complexity to this molecule. Sulfonyl groups are well-known for their ability to enhance binding affinity and selectivity when incorporated into drug candidates. This moiety can also influence the molecule's pharmacokinetic profile by affecting its interaction with biological membranes and metabolic enzymes. The combination of these features makes 2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide a promising scaffold for developing new therapeutic agents.
In recent years, there has been a surge in interest regarding small molecules that can modulate protein-protein interactions (PPIs). Tetrahydroquinoline derivatives have emerged as effective tools in this regard due to their ability to disrupt or stabilize PPIs involved in disease pathways. The specific arrangement of atoms in this compound's structure allows it to interact with target proteins in a highly specific manner, potentially leading to the development of targeted therapies with reduced side effects.
One particularly exciting area of research involves the use of this compound as a starting point for developing inhibitors of kinases and other enzymes implicated in cancer. Kinases are critical regulators of cellular processes, and their dysregulation is often associated with tumor growth and progression. By designing molecules that can selectively inhibit these enzymes, researchers aim to develop treatments that can effectively target cancer cells while minimizing harm to healthy tissues. The bromine substituent on the benzamide ring provides an excellent platform for developing such inhibitors through transition-metal-catalyzed cross-coupling reactions.
The propane-1-sulfonyl group also plays a role in modulating the electronic properties of the molecule, which can influence its binding mode to biological targets. This feature is particularly important when designing molecules that need to interact with hydrophobic pockets or other non-polar regions within proteins. By carefully tuning the electronic distribution across the molecule, researchers can optimize its affinity and selectivity for specific targets.
Another significant aspect of this compound is its potential for oral bioavailability. The tetrahydroquinoline scaffold is known to be well-tolerated by mammals due to its structural similarity to natural products found in living organisms. Additionally, the presence of functional groups that enhance solubility can improve absorption from the gastrointestinal tract. These factors are crucial for developing drugs that can be administered orally without significant loss of potency during transit through the digestive system.
Recent computational studies have also highlighted the potential of this compound as a lead candidate for further development. Molecular modeling techniques have been used to predict how this molecule might interact with various biological targets at an atomic level. These studies have provided valuable insights into how structural modifications can be made to improve its binding affinity and selectivity. For instance, computational analysis has suggested that introducing additional hydrogen bonding interactions or optimizing steric hindrance around key functional groups could significantly enhance its potency.
In conclusion,2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide represents an intriguing compound with numerous potential applications in pharmaceutical research. Its unique structural features make it an excellent candidate for further chemical modifications aimed at developing novel therapeutic agents targeting various diseases. As our understanding of biological pathways continues to grow,this molecule has the potential to play a significant role in future drug discovery efforts.
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